molecular formula C6H11ClN2O B6187918 2-(1H-imidazol-2-yl)propan-2-ol hydrochloride CAS No. 2639423-39-3

2-(1H-imidazol-2-yl)propan-2-ol hydrochloride

Cat. No. B6187918
CAS RN: 2639423-39-3
M. Wt: 162.6
InChI Key:
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Description

2-(1H-Imidazol-2-yl)propan-2-ol is a compound with the CAS Number: 36365-23-8. It has a molecular weight of 126.16 and its IUPAC name is 2-(1H-imidazol-2-yl)-2-propanol . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Physical And Chemical Properties Analysis

2-(1H-Imidazol-2-yl)propan-2-ol is a solid at room temperature .

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302-H315-H319-H335 and the precautionary statements include P261-P305+P351+P338 .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc . This indicates the potential for future development of new drugs based on the imidazole structure.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-imidazol-2-yl)propan-2-ol hydrochloride involves the reaction of 2-imidazol-1-ylpropan-2-ol with hydrochloric acid.", "Starting Materials": [ "2-imidazol-1-ylpropan-2-ol", "Hydrochloric acid" ], "Reaction": [ "Add 2-imidazol-1-ylpropan-2-ol to a reaction flask", "Slowly add hydrochloric acid to the reaction flask while stirring", "Heat the reaction mixture to reflux for 2 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with cold water", "Dry the product under vacuum to obtain 2-(1H-imidazol-2-yl)propan-2-ol hydrochloride" ] }

CAS RN

2639423-39-3

Molecular Formula

C6H11ClN2O

Molecular Weight

162.6

Purity

95

Origin of Product

United States

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